molecular formula C9H13NO B14843418 3-(Aminomethyl)-5-ethylphenol

3-(Aminomethyl)-5-ethylphenol

Cat. No.: B14843418
M. Wt: 151.21 g/mol
InChI Key: UYLFJXMRQILVRR-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-ethylphenol is an organic compound that belongs to the class of phenols It consists of a phenol group substituted with an aminomethyl group at the 3-position and an ethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-ethylphenol can be achieved through several synthetic routes. One common method involves the alkylation of 3-hydroxybenzaldehyde with ethyl bromide to form 3-ethyl-5-hydroxybenzaldehyde. This intermediate is then subjected to reductive amination with formaldehyde and ammonia to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the reductive amination step.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-ethylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinones

    Reduction: Primary amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

3-(Aminomethyl)-5-ethylphenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-ethylphenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the phenol group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-5-methylphenol: Similar structure but with a methyl group instead of an ethyl group.

    3-(Aminomethyl)-5-isopropylphenol: Similar structure but with an isopropyl group instead of an ethyl group.

    3-(Aminomethyl)-5-tert-butylphenol: Similar structure but with a tert-butyl group instead of an ethyl group.

Uniqueness

3-(Aminomethyl)-5-ethylphenol is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. The ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-(aminomethyl)-5-ethylphenol

InChI

InChI=1S/C9H13NO/c1-2-7-3-8(6-10)5-9(11)4-7/h3-5,11H,2,6,10H2,1H3

InChI Key

UYLFJXMRQILVRR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)O)CN

Origin of Product

United States

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